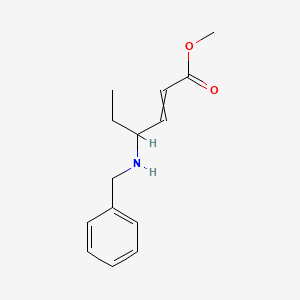
4-Methoxy-2,5-bis(methoxymethoxy)-3-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2,5-bis(methoxymethoxy)-3-methylaniline is an organic compound with a complex structure that includes multiple methoxy and methoxymethoxy groups attached to an aniline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2,5-bis(methoxymethoxy)-3-methylaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Methoxylation: Introduction of methoxy groups to the aromatic ring.
Methoxymethylation: Protection of hydroxyl groups by converting them to methoxymethyl ethers.
Amination: Introduction of the amino group to the aromatic ring.
The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to meet the required standards for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-2,5-bis(methoxymethoxy)-3-methylaniline can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the amino group to form corresponding amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions may introduce various functional groups to the aromatic ring.
Aplicaciones Científicas De Investigación
4-Methoxy-2,5-bis(methoxymethoxy)-3-methylaniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-2,5-bis(methoxymethoxy)-3-methylaniline involves its interaction with specific molecular targets and pathways. The methoxy and methoxymethoxy groups may influence the compound’s reactivity and binding affinity to various biological targets. Detailed studies are required to elucidate the exact pathways and molecular interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxy-2,5-bis(methoxymethoxy)-3-prop-2-enylaniline
- 4-Methoxy-2,5-bis-methoxymethoxy-phenol
- (2,5-bis(methoxymethoxy)phenyl)methanol
Uniqueness
4-Methoxy-2,5-bis(methoxymethoxy)-3-methylaniline is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical properties and reactivity. Its combination of methoxy and methoxymethoxy groups makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
118825-02-8 |
|---|---|
Fórmula molecular |
C12H19NO5 |
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
4-methoxy-2,5-bis(methoxymethoxy)-3-methylaniline |
InChI |
InChI=1S/C12H19NO5/c1-8-11(18-7-15-3)9(13)5-10(12(8)16-4)17-6-14-2/h5H,6-7,13H2,1-4H3 |
Clave InChI |
LCXDIYAFJHQOHR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC(=C1OC)OCOC)N)OCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Bis[(4-chlorophenyl)sulfanyl]-2-methylbenzene](/img/structure/B14310727.png)

![1,1'-{1,4-Phenylenebis[(5-phenyl-1H-pyrazole-3,1-diyl)]}di(propan-1-one)](/img/structure/B14310740.png)
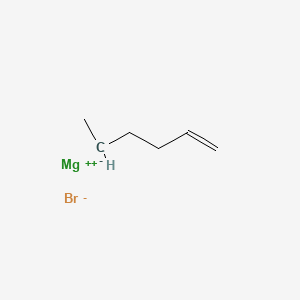
![1-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethyl}pyrrolidine](/img/structure/B14310742.png)
phosphanium chloride](/img/structure/B14310747.png)

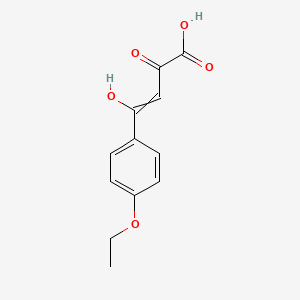
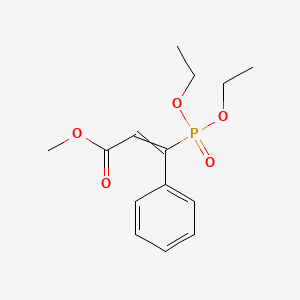
![2-{[(5,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-benzothiazole](/img/structure/B14310768.png)
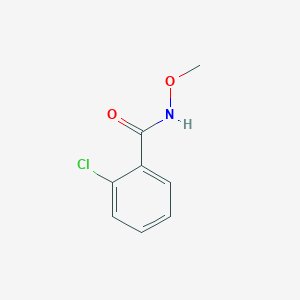
![3-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-2-(methoxycarbonyl)benzoate](/img/structure/B14310770.png)
